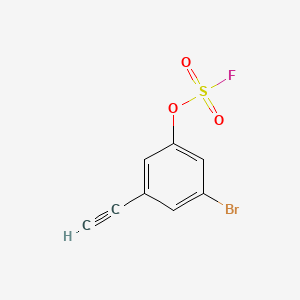

3-Bromo-5-ethynylphenyl sulfurofluoridate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H4BrFO3S |

|---|---|

Molecular Weight |

279.08 g/mol |

IUPAC Name |

1-bromo-3-ethynyl-5-fluorosulfonyloxybenzene |

InChI |

InChI=1S/C8H4BrFO3S/c1-2-6-3-7(9)5-8(4-6)13-14(10,11)12/h1,3-5H |

InChI Key |

ZUVDZEIFFAOKRJ-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC(=CC(=C1)Br)OS(=O)(=O)F |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 3 Bromo 5 Ethynylphenyl Sulfurofluoridate

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of 3-bromo-5-ethynylphenyl sulfurofluoridate reveals that the molecule can be disconnected into simpler, commercially available, or readily synthesizable precursors. The three key functional groups—bromo, ethynyl (B1212043), and sulfurofluoridate—are attached to a 1,3,5-substituted benzene (B151609) ring. The primary disconnections can be made at the carbon-sulfur bond of the sulfurofluoridate, the carbon-carbon bond of the ethynyl group, and the carbon-bromine bond.

This analysis suggests that a key intermediate would be a trifunctionalized benzene derivative. A plausible synthetic strategy would involve the sequential introduction of these functional groups onto a benzene ring. The order of introduction is critical to ensure correct regioselectivity and to avoid undesired side reactions. A logical approach would be to start with a precursor that allows for the controlled, regioselective introduction of the bromo, ethynyl, and sulfurofluoridate (or a precursor) moieties. A plausible key precursor would be 3,5-dibromophenol, which offers distinct reactive sites for further functionalization.

Synthesis of the 3-Bromo-5-ethynylphenyl Aromatic Scaffold

The construction of the 3-bromo-5-ethynylphenyl core is a critical phase in the synthesis of the target molecule. This requires precise control over the regiochemistry of the substitution reactions on the aromatic ring.

The introduction of a bromine atom onto an aromatic ring is a classic example of electrophilic aromatic substitution. fiveable.me The regioselectivity of this reaction is governed by the nature of the substituents already present on the ring. rsc.orgugent.be For a 1,3,5-trisubstituted pattern, the directing effects of the existing groups must be carefully considered to achieve the desired isomer.

In the synthesis of a 3-bromo-substituted phenyl scaffold, if starting from a monosubstituted benzene, the directing effect of the initial substituent will determine the position of the incoming bromine. For instance, an electron-donating group will direct ortho and para, while an electron-withdrawing group will direct meta. rsc.orgugent.beresearchgate.net To achieve a 1,3,5-substitution pattern, one might start with a meta-directing group, perform a bromination, and then introduce the third substituent.

Several brominating agents can be employed, each with its own reactivity and selectivity profile. Common reagents include molecular bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃), and N-bromosuccinimide (NBS), which is a milder source of electrophilic bromine. nih.gov The choice of reagent and reaction conditions can be optimized to control the regioselectivity and minimize the formation of polybrominated byproducts. nih.gov Theoretical studies, such as those using density functional theory (DFT), have provided valuable insights into the mechanisms and regioselectivity of electrophilic aromatic bromination, aiding in the rational design of synthetic routes. rsc.orgugent.beresearchgate.net

Table 1: Common Reagents for Aromatic Bromination

| Reagent | Catalyst/Conditions | Characteristics |

| Br₂ | FeBr₃, AlBr₃ | Highly reactive, suitable for deactivating rings. |

| N-Bromosuccinimide (NBS) | Acid catalyst, light | Milder, selective for activated rings. nih.gov |

| HBr/H₂O₂ | - | "Green" alternative, in-situ generation of Br₂. |

| Pyridinium tribromide | - | Solid, easy to handle source of bromine. |

The introduction of an ethynyl group onto an aromatic ring is a powerful transformation in organic synthesis, enabling the construction of complex molecular architectures. google.comnih.govontosight.ai

The Sonogashira coupling is a widely used and highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgnih.govorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.govorganic-chemistry.org

The general reaction scheme is as follows:

R-X + H−C≡C-R' --(Pd catalyst, Cu(I) co-catalyst, base)--> R-C≡C-R'

Where R is an aryl or vinyl group, X is a halide (I, Br, Cl) or triflate, and R' is a hydrogen or another organic group.

The reactivity of the aryl halide is an important factor, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. wikipedia.org This difference in reactivity can be exploited for selective couplings in molecules containing multiple different halogen atoms. wikipedia.orglibretexts.org For the synthesis of this compound, a Sonogashira coupling could be performed on a dibromo-substituted precursor, where one bromine atom is selectively reacted with a protected alkyne, such as trimethylsilylacetylene. The trimethylsilyl (B98337) (TMS) group can then be removed under mild basic conditions to reveal the terminal alkyne.

Table 2: Key Components of the Sonogashira Coupling Reaction

| Component | Example(s) | Role |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Facilitates the oxidative addition and reductive elimination steps. libretexts.org |

| Copper(I) Co-catalyst | CuI | Activates the alkyne. nih.gov |

| Base | Triethylamine (B128534), Diisopropylamine | Neutralizes the hydrogen halide byproduct and facilitates catalyst regeneration. |

| Solvent | Toluene, THF, DMF | Provides a suitable medium for the reaction. |

While the Sonogashira coupling is a mainstay, alternative methods for the alkynylation of aryl halides exist. These can be particularly useful when the substrate is incompatible with the conditions of the Sonogashira reaction.

One such alternative involves the use of organometallic reagents. For instance, an aryl halide can be converted into an organolithium or Grignard reagent, which can then react with an appropriate electrophilic alkyne source. However, the presence of other functional groups on the aromatic ring must be considered, as they may not be compatible with the highly reactive organometallic intermediates.

More recently, transition-metal-free alkynylation methods have been developed. nih.gov These reactions often proceed via a benzyne (B1209423) intermediate, which is formed by the elimination of a hydrogen halide from an aryl halide in the presence of a strong base. nih.gov The benzyne then undergoes a nucleophilic attack by an acetylide anion. This approach can offer different regioselectivity compared to transition-metal-catalyzed methods. Additionally, visible-light-mediated methods are emerging as sustainable alternatives for forming carbon-carbon bonds, including the introduction of alkyne functionalities. rsc.org

Strategies for Introducing the Ethynyl Moiety into Substituted Aromatics

Introduction of the Sulfurofluoridate Moiety

The final key step in the synthesis of this compound is the introduction of the sulfurofluoridate group. Aryl sulfurofluoridates, and the closely related aryl fluorosulfates and sulfonyl fluorides, are valuable synthetic intermediates. organic-chemistry.orgmdpi.com

One common method for the synthesis of aryl fluorosulfates involves the reaction of a phenol (B47542) with sulfuryl fluoride (B91410) (SO₂F₂) in the presence of a base. sim2.bebohrium.com Given the potential challenges of handling gaseous SO₂F₂, methods for its ex situ generation have been developed. organic-chemistry.orgsim2.bebohrium.com For instance, 1,1'-sulfonyldiimidazole (B1293689) (SDI) can serve as a solid precursor to generate SO₂F₂ in a two-chamber reactor, which then reacts with the phenol. organic-chemistry.orgsim2.be

An alternative strategy involves the conversion of an aryl diazonium salt. Aryl diazonium salts, generated from the corresponding anilines, can react with sulfur dioxide and a fluoride source in the presence of a copper catalyst to yield the aryl sulfonyl fluoride. mdpi.com This method is advantageous as it can be performed as a one-pot synthesis from anilines. mdpi.com

Furthermore, aryl sulfonyl fluorides can be synthesized from aryl halides through palladium-catalyzed coupling reactions with a sulfonyl fluoride source. mdpi.com This approach would be particularly relevant if the synthetic strategy involves functionalizing a pre-existing aryl halide.

Direct Sulfurofluoridation of Hydroxylated Precursors

The most direct and atom-economical approach to synthesizing this compound is through the direct sulfurofluoridation of its hydroxylated precursor, 3-bromo-5-ethynylphenol. This transformation is typically achieved by reacting the phenol with sulfuryl fluoride (SO₂F₂) in the presence of a suitable base. bohrium.comchemrxiv.org

The underlying mechanism involves the deprotonation of the phenolic hydroxyl group by the base to form a phenoxide anion. This phenoxide is a potent nucleophile that subsequently attacks the electrophilic sulfur center of sulfuryl fluoride, displacing one of the fluoride ions to form the desired aryl sulfurofluoridate product. The choice of base is critical; organic amine bases such as triethylamine (TEA) or 1,8-diazabicycloundec-7-ene (DBU) are commonly employed to facilitate the reaction under mild conditions. chemrxiv.org The reaction is generally carried out in an aprotic solvent like dichloromethane (B109758) (DCM) or acetonitrile (B52724) to ensure the solubility of the reactants and facilitate the reaction.

| Reagent | Role in Synthesis |

| 3-Bromo-5-ethynylphenol | Hydroxylated Precursor |

| Sulfuryl Fluoride (SO₂F₂) | Electrophilic Fluorosulfurylating Agent |

| Organic Base (e.g., TEA, DBU) | Deprotonates the phenol to form the active nucleophile |

| Aprotic Solvent (e.g., DCM) | Reaction Medium |

This method is highly favored due to its convergence and efficiency, provided the precursor phenol is readily accessible. The reaction is often high-yielding and tolerates a wide range of functional groups, making it suitable for complex molecules. bohrium.com

Indirect Routes via Sulfur(VI) Precursors

Indirect routes offer alternative pathways when the direct sulfurofluoridation of the corresponding phenol is not feasible or low-yielding. These multi-step sequences typically build the sulfurofluoridate group from other functionalities on the aromatic ring.

One common indirect strategy begins with an aniline (B41778) precursor, such as 3-bromo-5-ethynylaniline. The synthesis proceeds through the following key steps:

Diazotization: The aniline is treated with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid to form a diazonium salt. This intermediate is highly reactive.

Sulfonyl Chloride Formation: The diazonium salt is then subjected to a copper-catalyzed reaction with sulfur dioxide, followed by treatment with a chloride source, to yield the corresponding aryl sulfonyl chloride (3-bromo-5-ethynylphenyl sulfonyl chloride).

Halide Exchange: The final step involves a nucleophilic substitution reaction where the chloride on the sulfonyl group is displaced by fluoride. This is typically accomplished using a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), often in the presence of a phase-transfer catalyst to enhance reactivity.

While longer, this route provides a reliable method for accessing aryl sulfurofluoridates when the corresponding phenols are unstable or difficult to synthesize.

Application of Sulfuryl Fluoride (SO₂F₂) and its Surrogates

Sulfuryl fluoride (SO₂F₂) is the cornerstone reagent for the direct synthesis of aryl sulfurofluoridates from phenols. researchgate.net However, its application presents operational challenges as it is a toxic, gaseous reagent, requiring specialized handling equipment and procedures. bohrium.com To circumvent these issues, significant research has focused on developing safer and more convenient surrogates.

Ex Situ Generation: One advanced approach involves the ex situ generation of SO₂F₂ gas from stable, solid precursors in a two-chamber reactor. sim2.beresearchgate.net A common precursor is 1,1′-sulfonyldiimidazole (SDI), which, upon reaction with an acid and a fluoride source (e.g., KF), rapidly releases a near-stoichiometric amount of SO₂F₂ gas. sim2.be This gas is then swept into the adjacent chamber containing the phenol and base, allowing the reaction to proceed without directly handling the gaseous reagent. bohrium.com

Solid Surrogates: Crystalline, shelf-stable reagents that act as SO₂F₂ surrogates have also been developed. An example is 1-(fluorosulfuryl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate. researchgate.net These solid reagents are easier to handle and dose accurately compared to the gas, offering a practical alternative for small-scale synthesis and high-throughput screening applications. They react directly with phenols in the presence of a base to afford the corresponding aryl fluorosulfates.

| Method | Reagent Form | Advantages | Disadvantages |

| Direct Gaseous Application | Gas | Inexpensive, readily available | Toxic, requires specialized equipment |

| Ex Situ Generation | Solid Precursor (e.g., SDI) | Avoids direct handling of SO₂F₂ gas, improved safety | Requires specialized two-chamber glassware |

| Solid Surrogate | Crystalline Solid | Easy to handle and weigh, suitable for parallel synthesis | More expensive, may be less atom-economical |

Optimization of Reaction Conditions and Yield for Each Synthetic Step

Optimizing reaction conditions is paramount to maximizing the yield and purity of this compound. Key parameters that are systematically varied include the choice of base, solvent, temperature, and stoichiometry of reagents.

For the direct sulfurofluoridation of 3-bromo-5-ethynylphenol, the base plays a crucial role. Stronger, non-nucleophilic bases like DBU can accelerate the reaction compared to weaker bases like triethylamine, but may also promote side reactions if other sensitive functional groups are present. The solvent choice impacts reactant solubility and reaction rate; polar aprotic solvents are generally preferred. Temperature is another critical factor; while many sulfurofluoridation reactions proceed efficiently at room temperature, gentle heating or cooling may be required to optimize the yield and minimize byproduct formation. researchgate.net

The following table illustrates a hypothetical optimization study for the direct sulfurofluoridation step:

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Triethylamine (1.5) | DCM | 25 | 75 |

| 2 | DBU (1.2) | DCM | 25 | 92 |

| 3 | K₂CO₃ (2.0) | Acetonitrile | 50 | 68 |

| 4 | DBU (1.2) | THF | 25 | 85 |

| 5 | DBU (1.2) | DCM | 0 | 88 |

This data is illustrative and represents a typical optimization workflow.

Based on such a study, the optimal conditions would be selected to achieve the highest possible yield before proceeding to scale-up.

Advanced Purification and Isolation Techniques for Polyfunctionalized Intermediates and Final Compound

The purification of the final product and any synthetic intermediates is essential to obtain this compound of high purity. The presence of multiple functional groups necessitates robust purification techniques.

Initial Workup: Following the reaction, a standard aqueous workup is typically performed. This involves quenching the reaction mixture and using liquid-liquid extraction to separate the organic product from inorganic salts and water-soluble impurities. The organic layer, containing the crude product, is then dried and the solvent is removed under reduced pressure.

Chromatography: The primary method for purifying the crude product is column chromatography. Silica gel is the most common stationary phase used for moderately polar organic compounds. A solvent system, typically a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), is carefully chosen to achieve separation. The polarity of the eluent is gradually increased to first elute non-polar impurities and then the desired product, leaving highly polar impurities on the column.

Recrystallization: If the final compound is a crystalline solid, recrystallization can be an effective final purification step to remove trace impurities and obtain a highly pure product. This technique relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. The crude solid is dissolved in a minimum amount of hot solvent, and upon slow cooling, pure crystals of the target compound form, leaving impurities behind in the solution.

Elucidation of Molecular Structure and Purity

Advanced Spectroscopic Characterization Techniques

A combination of sophisticated spectroscopic methods is employed to unambiguously determine the structure of 3-Bromo-5-ethynylphenyl sulfurofluoridate. These techniques probe the magnetic and vibrational properties of the molecule's constituent atoms and bonds, generating a unique spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework and for identifying the presence of other magnetically active nuclei, such as fluorine. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed connectivity map of the molecule can be constructed.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and alkyne protons. The aromatic region will show signals for the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are in different chemical environments and will likely appear as multiplets. The ethynyl (B1212043) proton, being attached to a sp-hybridized carbon, will resonate in a characteristic downfield region, typically as a sharp singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.0 | Multiplet |

| Alkyne-H | 3.0 - 3.5 | Singlet |

Note: Predicted values are based on typical ranges for similar structural motifs.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum for this compound would display eight distinct signals, corresponding to the six aromatic carbons and the two alkyne carbons. The carbon atom attached to the bromine will be influenced by the halogen's electronegativity, as will the carbon bonded to the sulfurofluoridate group. The two carbons of the ethynyl group will have characteristic chemical shifts in the mid-range of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-Br | 120 - 125 |

| Aromatic C-S | 150 - 155 |

| Aromatic C-H | 115 - 140 |

| Aromatic C-C≡ | 120 - 125 |

| Alkyne C≡C-H | 80 - 85 |

| Alkyne C≡C-Ar | 85 - 90 |

Note: Predicted values are based on typical ranges for similar functional groups.

¹⁹F NMR is a highly sensitive technique for detecting the presence of fluorine. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, a singlet, corresponding to the fluorine atom in the sulfurofluoridate group. The chemical shift of this signal will be characteristic of a fluorine atom attached to a sulfuryl group.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| S-F | +30 to +70 | Singlet |

Note: Predicted values are relative to a standard (e.g., CFCl₃) and are based on typical ranges for sulfonyl fluorides.

For an unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between the aromatic protons, while an HSQC spectrum would correlate the proton signals with their directly attached carbon atoms.

While ³³S NMR is a possible technique to probe the sulfur atom, its low natural abundance and quadrupolar nature make it a challenging and less common experiment for routine structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification (C≡C, S=O, S-F)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. The IR spectrum of this compound would show characteristic absorption bands for the alkyne, sulfonyl, and sulfur-fluorine bonds.

The carbon-carbon triple bond (C≡C) of the ethynyl group typically shows a sharp, and often weak, absorption band. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfurofluoridate group will appear as two strong and distinct bands in the fingerprint region. The S-F bond stretch will also have a characteristic absorption.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C≡C | Stretch | 2100 - 2260 | Sharp, Weak to Medium |

| ≡C-H | Stretch | 3270 - 3330 | Sharp, Medium |

| S=O | Asymmetric Stretch | 1370 - 1450 | Strong |

| S=O | Symmetric Stretch | 1180 - 1230 | Strong |

| S-F | Stretch | 815 - 915 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry is an indispensable tool for the precise determination of a compound's elemental composition and for gaining insight into its structural motifs through fragmentation analysis.

Molecular Formula Determination: HRMS provides a highly accurate mass-to-charge ratio (m/z) measurement of the molecular ion. For this compound, the theoretical exact mass of the molecular ion [M]⁺ is calculated based on the most abundant isotopes (⁷⁹Br, ¹²C, ¹H, ¹⁹F, ¹⁶O, ³²S). This experimental value would be compared against the theoretical mass to confirm the molecular formula, C₈H₄BrFO₃S. The high resolution of the instrument allows for the differentiation between ions of the same nominal mass but different elemental compositions.

Fragmentation Analysis: While specific experimental fragmentation data for this compound is not available, analysis of its structure suggests predictable fragmentation patterns under techniques like electron ionization (EI) or collision-induced dissociation (CID). Key fragmentation pathways would likely involve the cleavage of the sulfurofluoridate group and the bromo- and ethynyl-substituents from the phenyl ring. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key signature in the mass spectrum, aiding in the identification of bromine-containing fragments.

Below is a table of predicted adducts and their corresponding m/z values, which would be foundational in an HRMS analysis. uni.lu

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 278.91213 |

| [M+Na]⁺ | 300.89407 |

| [M-H]⁻ | 276.89757 |

| [M]⁺ | 277.90430 |

This table is generated based on theoretical predictions and awaits experimental verification.

X-ray Crystallography for Definitive Solid-State Structural Confirmation

To perform this analysis, a suitable single crystal of the compound must first be grown. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. The analysis yields an electron density map from which the atomic positions can be determined.

For this compound, crystallographic analysis would confirm:

The planar structure of the benzene ring.

The precise bond lengths and angles of the sulfurofluoridate (-SO₂F), bromo (-Br), and ethynyl (-C≡CH) groups and their orientation relative to the phenyl ring.

Intermolecular interactions in the crystal lattice, such as halogen bonding or π-stacking, which influence the solid-state properties of the compound.

Currently, there are no published crystal structures for this compound in crystallographic databases.

Chromatographic and Elemental Analysis for Purity Assessment

Assessing the purity of a compound is crucial for its use in further applications. This is typically achieved through a combination of chromatographic techniques and elemental analysis.

Chromatographic Methods: Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to separate the target compound from any impurities. A pure sample will ideally show a single, sharp peak in the chromatogram. The choice between HPLC and GC would depend on the volatility and thermal stability of this compound. Given its structure, HPLC would likely be the more suitable method. The retention time of the peak serves as a qualitative identifier under specific chromatographic conditions.

Elemental Analysis: Elemental analysis provides the percentage composition of the elements (C, H, S) in the sample. The experimental percentages are compared with the theoretical values calculated from the molecular formula, C₈H₄BrFO₃S. A close correlation between the experimental and theoretical values is a strong indicator of the sample's purity.

| Element | Theoretical Percentage |

| Carbon (C) | 34.43% |

| Hydrogen (H) | 1.44% |

| Bromine (Br) | 28.62% |

| Fluorine (F) | 6.81% |

| Oxygen (O) | 17.19% |

| Sulfur (S) | 11.49% |

This table presents the theoretical elemental composition and would be used for comparison against experimental results.

The combination of these analytical methods provides a comprehensive characterization of this compound, confirming its molecular structure and establishing its purity.

Chemical Reactivity and Transformational Pathways of 3 Bromo 5 Ethynylphenyl Sulfurofluoridate

Reactivity of the Sulfurofluoridate Group (–OS(O)₂F)

The sulfurofluoridate group is a key functional group in the realm of "click chemistry," a concept that emphasizes rapid, reliable, and high-yielding reactions. The sulfur(VI) center in the –OS(O)₂F moiety is highly electrophilic, yet the S-F bond is remarkably stable under many conditions, only becoming reactive in the presence of specific catalysts or nucleophiles. This controlled reactivity is a cornerstone of its utility.

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) has emerged as a powerful ligation strategy, providing a robust and efficient method for forming covalent linkages. Aryl sulfurofluoridates, such as 3-Bromo-5-ethynylphenyl sulfurofluoridate, are prominent electrophiles in SuFEx chemistry. The central principle of SuFEx involves the exchange of the fluoride atom on the sulfur(VI) center with a nucleophile.

These reactions are often characterized by their high efficiency and broad substrate scope. The stability of the sulfurofluoridate group allows it to be carried through various synthetic steps, with its reactivity being unleashed at a desired stage. SuFEx reactions can be catalyzed by a range of species, including Lewis bases and silicon-based reagents, which facilitate the departure of the fluoride ion. This has led to its application in the synthesis of diverse structures, from small molecules to complex polymers and bioconjugates.

A particularly noteworthy application of SuFEx with aryl sulfurofluoridates is in the field of radiochemistry for Positron Emission Tomography (PET). The exchange of a non-radioactive fluorine-19 atom with its radioactive isotope, fluorine-18 (B77423) ([¹⁸F]), can be achieved with remarkable speed and efficiency. This isotopic exchange allows for the rapid synthesis of [¹⁸F]-labeled PET imaging agents.

| SuFEx Reaction Parameter | Description | Significance |

| Electrophile | Aryl Sulfurofluoridate (e.g., this compound) | Stable yet reactive hub for covalent bond formation. |

| Nucleophiles | Phenols, Amines, Alcohols | Wide range of nucleophiles can be employed, leading to diverse products. |

| Catalysts | Lewis Bases, Silicon Reagents, Bifluoride Salts | Enable the reaction to proceed under mild conditions. |

| Key Feature | High stability of the S-F bond until activated. | Allows for orthogonal functionalization in multifunctional molecules. |

| Application | Click Chemistry, Polymer Synthesis, Bioconjugation, [¹⁸F] Radiosynthesis. | Versatile tool for various scientific disciplines. |

The electrophilic nature of the sulfur atom in the sulfurofluoridate group makes it susceptible to attack by nucleophiles, leading to substitution reactions. These reactions proceed through an addition-elimination mechanism, where the nucleophile adds to the sulfur center, forming a transient pentacoordinate intermediate, which then collapses by expelling the fluoride leaving group.

The reactivity of the sulfur center can be modulated by the electronic properties of the aromatic ring. Electron-withdrawing groups on the ring can enhance the electrophilicity of the sulfur atom, making it more reactive towards nucleophiles. Conversely, electron-donating groups can decrease its reactivity.

The S-F bond in sulfurofluoridates can be cleaved under specific conditions to allow for further derivatization. As discussed, the most prominent example is the SuFEx reaction, where the fluoride is displaced by another nucleophile. This fundamental reactivity allows the sulfurofluoridate moiety to act as a versatile precursor for the synthesis of a wide array of sulfur-containing compounds, such as sulfonamides, sulfates, and sulfamates, by reacting with the appropriate nucleophiles (amines, alcohols, etc.).

Reactivity of the Ethynyl (B1212043) Group (–C≡CH)

The terminal alkyne, or ethynyl group, is another cornerstone of modern synthetic chemistry, prized for its ability to participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.

The terminal alkyne of this compound is an ideal substrate for transition metal-catalyzed cross-coupling reactions. Among these, the Sonogashira coupling is a preeminent method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

The Sonogashira reaction allows for the direct connection of the ethynyl group to other organic fragments, providing a powerful tool for the synthesis of conjugated enynes and arylalkynes. The reaction proceeds under mild conditions and tolerates a wide variety of functional groups, making it highly valuable in the synthesis of complex molecules.

| Sonogashira Coupling Component | Role | Common Examples |

| Terminal Alkyne | Nucleophilic partner (after deprotonation) | This compound |

| Aryl/Vinyl Halide | Electrophilic partner | Iodobenzene, Bromobenzene, Vinyl Bromide |

| Palladium Catalyst | Facilitates oxidative addition and reductive elimination | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper(I) Co-catalyst | Activates the alkyne | CuI |

| Base | Deprotonates the alkyne and neutralizes the hydrogen halide byproduct | Diethylamine, Triethylamine (B128534) |

Furthermore, the ethynyl group is the key reactive partner in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry." This reaction involves the [3+2] cycloaddition of a terminal alkyne with an azide (B81097) to form a stable 1,2,3-triazole ring. The exceptional reliability, specificity, and biocompatibility of the CuAAC reaction have led to its widespread use in drug discovery, materials science, and bioconjugation.

Beyond the CuAAC, the ethynyl group can participate in other cycloaddition reactions. Cycloadditions are powerful reactions for the construction of cyclic compounds. In these reactions, the two π-bonds of the alkyne react with a 1,3-dipole to form a five-membered heterocyclic ring in a [3+2] cycloaddition. The choice of the 1,3-dipole determines the nature of the resulting heterocycle. For instance, reacting the alkyne with nitrile oxides can yield isoxazoles, while reaction with diazomethane (B1218177) can produce pyrazoles. These reactions significantly expand the synthetic utility of the ethynyl group, allowing for the creation of a diverse range of heterocyclic systems.

Electrophilic and Nucleophilic Additions to the Alkyne

The ethynyl group (–C≡CH) is a region of high electron density, making it susceptible to attack by electrophiles. However, the reactivity is influenced by the electron-withdrawing nature of the bromo and sulfurofluoridate substituents on the phenyl ring. These groups decrease the electron density of the alkyne, potentially reducing its reactivity towards electrophiles compared to electron-rich alkynes. Conversely, this electronic characteristic makes the alkyne more susceptible to nucleophilic attack.

Electrophilic Addition: While less reactive than electron-rich alkynes, the ethynyl group can still undergo electrophilic addition reactions. For example, the addition of hydrogen halides (HX) would be expected to follow Markovnikov's rule, with the halogen atom adding to the more substituted carbon of the resulting vinyl cation intermediate.

Nucleophilic Addition: The electron-deficient nature of the alkyne in this compound makes it a good candidate for nucleophilic addition reactions. This is particularly true for "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which are known for their high yields and selectivity. broadpharm.comtcichemicals.com This reaction would involve the treatment of the alkyne with an azide to form a stable triazole ring, a common linkage in medicinal chemistry and material science. The efficiency of such reactions is often high, proceeding under mild conditions. tcichemicals.com

Reactivity of the Bromo Substituent (–Br) on the Phenyl Ring

The bromo substituent on the phenyl ring is a key functional group that enables a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition metal-catalyzed cross-coupling.

Metal-Mediated Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Negishi, Stille)

The carbon-bromine bond can be readily activated by palladium and other transition metal catalysts, allowing for its participation in a variety of cross-coupling reactions.

The Suzuki-Miyaura coupling is a versatile method for forming biaryl compounds by reacting the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.govxmu.edu.cnnih.govrsc.orgbeilstein-journals.orgmdpi.com The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov The choice of ligands, base, and solvent can significantly influence the reaction's efficiency and scope. libretexts.org

The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. rsc.orgmdpi.comresearchgate.netresearchgate.net This reaction is typically carried out in the presence of a base and a phosphine (B1218219) ligand. The regioselectivity of the addition to the alkene is a key consideration in this transformation.

The Negishi coupling utilizes an organozinc reagent as the coupling partner for the aryl bromide, catalyzed by a palladium or nickel complex. nih.govnih.govmdpi.commdpi.com Organozinc reagents are known for their high reactivity and functional group tolerance. mdpi.com

The Stille reaction employs an organotin reagent to couple with the aryl bromide, again catalyzed by a palladium complex. While effective, the toxicity of organotin compounds is a significant drawback of this method.

Below is a table summarizing typical conditions for these cross-coupling reactions with aryl bromides, which would be applicable to this compound.

| Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF | 80-120 |

| Heck | Pd(OAc)₂, PdCl₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, NMP, Acetonitrile (B52724) | 100-140 |

| Negishi | Pd(OAc)₂, NiCl₂(dppp) | PPh₃, dppe | - | THF, DMF | 25-80 |

| Stille | Pd(PPh₃)₄, Pd₂(dba)₃ | PPh₃, AsPh₃ | - | Toluene, THF, DMF | 50-100 |

Nucleophilic Aromatic Substitution (SNAr) Reactions (if activated)

Nucleophilic aromatic substitution (SNAr) is generally challenging for aryl bromides unless the aromatic ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. mdpi.comorganic-chemistry.orgchemrxiv.orgscielo.br In this compound, the sulfurofluoridate group is electron-withdrawing; however, its meta-position relative to the bromo group provides less stabilization for the Meisenheimer complex intermediate compared to an ortho or para arrangement. chemrxiv.org Therefore, forcing conditions, such as high temperatures and strong nucleophiles, would likely be required for SNAr to occur at the C-Br bond.

Directed Ortho-Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) involves the deprotonation of an aromatic C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. While the bromo group itself is not a strong DMG, the sulfurofluoridate group could potentially direct metalation to the ortho positions (C2 or C6). However, the presence of the acidic alkyne proton would likely be the preferred site of deprotonation by a strong base. If the alkyne were protected, DoM could be a viable strategy for functionalization of the aromatic ring.

Computational and Theoretical Investigations of 3 Bromo 5 Ethynylphenyl Sulfurofluoridate

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding characteristics of 3-bromo-5-ethynylphenyl sulfurofluoridate. These calculations provide insights into the distribution of electrons within the molecule, the nature of its chemical bonds, and the energies of its molecular orbitals.

Detailed analyses of the electronic structure are typically performed using methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, or more commonly, Density Functional Theory (DFT). These calculations can reveal the Mulliken atomic charges on each atom, providing a quantitative measure of the electron distribution. For instance, the electronegative oxygen, fluorine, and bromine atoms are expected to carry partial negative charges, while the sulfur and carbon atoms bonded to them would exhibit partial positive charges.

Table 1: Illustrative Mulliken Atomic Charges for this compound

| Atom | Charge (a.u.) |

| Br | -0.05 |

| C (aromatic) | -0.10 to 0.15 |

| C (ethynyl) | -0.20 to -0.15 |

| H (ethynyl) | 0.15 |

| S | +1.50 |

| O (ester) | -0.60 |

| O (sulfonyl) | -0.75 |

| F | -0.45 |

Note: This data is illustrative and represents typical values obtained from DFT calculations.

Density Functional Theory (DFT) Studies on Molecular Geometry and Conformational Landscape

Density Functional Theory (DFT) is a widely used computational method for determining the equilibrium geometry and conformational landscape of molecules like this compound. By employing a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)), the molecule's structure can be optimized to find the lowest energy conformation. bhu.ac.in

The optimization process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles. These theoretical parameters can then be compared with experimental data if available, for example from X-ray crystallography, to validate the computational model.

Conformational analysis is also performed to identify different stable conformers and the energy barriers between them. This is particularly relevant for molecules with rotatable bonds, such as the sulfurofluoridate group's orientation relative to the phenyl ring. By mapping the potential energy surface as a function of specific dihedral angles, the most stable conformers and the transition states connecting them can be identified.

Table 2: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-Br | 1.90 | C-C-C (ring) |

| C≡C | 1.21 | C-S-O |

| S=O | 1.43 | O=S=O |

| S-F | 1.58 | C-O-S |

Note: This data is for illustrative purposes and represents typical values obtained from DFT calculations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, are powerful tools for predicting various spectroscopic parameters of this compound. These predictions are invaluable for interpreting experimental spectra and confirming the molecule's structure.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, within the framework of DFT, is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net The calculated shifts are typically referenced against a standard compound, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental data.

Vibrational Frequencies: The vibrational frequencies corresponding to the infrared (IR) and Raman spectra of the molecule can also be computed. scispace.com These calculations are based on the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational method.

Table 3: Predicted ¹³C NMR Chemical Shifts and Vibrational Frequencies for this compound

| Parameter | Predicted Value |

| ¹³C NMR Chemical Shift (aromatic C-Br) | 120 ppm |

| ¹³C NMR Chemical Shift (ethynyl C) | 80-90 ppm |

| Vibrational Frequency (C≡C stretch) | ~2100 cm⁻¹ |

| Vibrational Frequency (S=O stretch) | 1350-1400 cm⁻¹ |

Note: This data is illustrative and represents typical values that would be predicted from computational studies.

Computational Modeling of Reaction Mechanisms and Energy Barriers

Computational modeling plays a crucial role in elucidating the potential reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be identified.

Different reaction pathways can be compared to determine the most likely mechanism. The transition state structures provide detailed insight into the geometry of the molecule as it transforms from reactant to product, revealing the bonds that are being formed and broken.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the surface of a molecule. malayajournal.org It is a valuable tool for identifying the electrophilic and nucleophilic sites within this compound. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and represent sites for nucleophilic attack. The MEP can also provide insights into non-covalent interactions. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and stability. mdpi.com A small HOMO-LUMO gap generally indicates a more reactive molecule. The spatial distribution of the HOMO and LUMO can also provide information about the regions of the molecule that are most likely to be involved in chemical reactions.

Table 4: Illustrative FMO Properties of this compound

| Parameter | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 6.3 |

Note: This data is illustrative and represents typical values obtained from DFT calculations.

Advanced Applications in Organic Synthesis and Chemical Methodology

Utilization as a Versatile Building Block for Complex Molecule Synthesis

The inherent trifunctionality of 3-Bromo-5-ethynylphenyl sulfurofluoridate allows for its sequential and selective functionalization, making it an invaluable building block for the synthesis of complex organic molecules. The bromo, ethynyl (B1212043), and sulfurofluoridate groups each offer a distinct handle for a variety of chemical transformations, which can be orchestrated in a controlled manner to build molecular complexity.

The bromo group is amenable to a wide range of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the introduction of diverse aryl, alkyl, or vinyl substituents at this position. The ethynyl group, on the other hand, can participate in reactions like copper-catalyzed azide-alkyne cycloaddition (click chemistry), further Sonogashira couplings, or hydrogenation to form either an alkene or an alkane.

The sulfurofluoridate moiety, being a robust leaving group, can be displaced by various nucleophiles or participate in its own set of cross-coupling reactions, often under conditions orthogonal to those used for the bromo group. This differential reactivity allows for a stepwise elaboration of the molecule. For instance, a synthetic strategy could involve an initial Sonogashira coupling at the bromo position, followed by a click reaction on the ethynyl group, and finally, a nucleophilic aromatic substitution or a second cross-coupling reaction at the sulfurofluoridate site. This programmability in synthetic routes is crucial for the efficient construction of intricate molecular architectures, including those found in pharmaceuticals, agrochemicals, and materials science.

Table 1: Orthogonal Reactivity of Functional Groups in this compound

| Functional Group | Potential Reactions | Type of Bond Formed |

|---|---|---|

| Bromo | Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig | C-C, C-N, C-O |

| Ethynyl | Click Chemistry (CuAAC), Sonogashira, Hydrogenation | C-C, C-N (Triazole) |

Development of Novel Reagents and Catalysts Utilizing the Sulfurofluoridate Moiety

The sulfurofluoridate group (-SO₂F) possesses unique electronic properties that can be harnessed in the development of novel reagents and catalysts. Its strong electron-withdrawing nature can influence the reactivity of the aromatic ring and the other functional groups. This property can be exploited to fine-tune the electronic and steric environment of a catalytic center attached to the molecule.

For example, this compound can serve as a precursor for the synthesis of new phosphine (B1218219) ligands. By converting the bromo group into a phosphine moiety, a ligand with a sulfurofluoridate group in the backbone is created. The -SO₂F group can modulate the electron density on the phosphorus atom, thereby influencing the catalytic activity of a metal center coordinated to the phosphine. This approach allows for the systematic tuning of ligand properties to optimize catalytic performance in various transformations, such as cross-coupling or asymmetric hydrogenation.

Furthermore, the sulfurofluoridate group itself can act as a reactive handle for the immobilization of the molecule onto a solid support. This would enable the development of heterogeneous catalysts that can be easily recovered and reused, which is a significant advantage in terms of sustainability and cost-effectiveness in industrial processes.

Role in Modular Assembly Strategies for Polyfunctionalized Organic Scaffolds

The concept of modular assembly, where complex molecules are constructed by piecing together smaller, well-defined building blocks, is a cornerstone of modern organic synthesis. This compound is an ideal candidate for such strategies due to its three distinct points of connection. acs.org

This "plug-and-play" approach allows for the rapid generation of a library of diverse molecules from a single starting material. By systematically varying the reaction partners for each of the three functional groups, a vast chemical space can be explored efficiently. For instance, a three-component reaction could be envisioned where the bromo group undergoes a Suzuki coupling with one boronic acid, the ethynyl group undergoes a Sonogashira coupling with a terminal alkyne, and the sulfurofluoridate group is displaced by a nucleophile, all in a one-pot or sequential manner.

This modularity is particularly valuable in drug discovery and materials science, where the ability to quickly synthesize and screen a large number of analogs is crucial for identifying compounds with desired properties. The resulting polyfunctionalized aromatic scaffolds can serve as skeletons for a wide range of applications.

Table 2: Exemplary Modular Assembly Scheme

| Step | Functional Group | Reaction | Reagent | Resulting Moiety |

|---|---|---|---|---|

| 1 | Bromo | Suzuki Coupling | Arylboronic Acid | Biaryl |

| 2 | Ethynyl | CuAAC | Organic Azide (B81097) | Triazole |

Exploitation in the Creation of New Reaction Pathways and Methodologies

The unique combination of reactive sites in this compound can be exploited to develop novel reaction pathways and synthetic methodologies. The proximity of the functional groups can lead to interesting intramolecular processes or be used to direct reactions in a regio- and stereoselective manner.

For example, the bromo and ethynyl groups are positioned to potentially participate in transition-metal-catalyzed cyclization reactions to form fused ring systems. Such intramolecular transformations can be highly efficient and provide access to complex polycyclic aromatic compounds that would be difficult to synthesize through other means.

Moreover, the sulfurofluoridate group, as a less common functional group in synthetic methodology, offers opportunities for the discovery of new transformations. Research into the reactivity of this group could lead to the development of novel cross-coupling protocols or other bond-forming reactions that are not possible with more traditional functional groups like halides or triflates. The interplay between the three functional groups could also lead to unprecedented cascade reactions, where a single synthetic operation triggers a series of bond-forming events to rapidly build molecular complexity.

Applications in Probing Fundamental Chemical Principles and Reactivity

Beyond its synthetic utility, this compound can serve as a valuable tool for probing fundamental principles of chemical reactivity and reaction mechanisms. The presence of three distinct functional groups with different electronic demands allows for systematic studies on how the electronic nature of one part of the molecule influences the reactivity of another.

By selectively modifying one functional group and observing the effect on the reaction rates and selectivities at the other positions, chemists can gain a deeper understanding of substituent effects and the transmission of electronic information through the aromatic ring. For example, the strong electron-withdrawing sulfurofluoridate group is expected to significantly impact the reactivity of the bromo and ethynyl groups in various reactions.

Furthermore, this compound can be used to study the orthogonality of different chemical transformations. By attempting to perform reactions selectively at one site without affecting the others, the limits of chemoselectivity can be explored. This knowledge is crucial for the design of efficient and elegant synthetic strategies for complex molecules. The insights gained from such studies can have broad implications for the field of physical organic chemistry and can guide the development of new synthetic methods.

Future Research Directions and Perspectives

Exploration of Undiscovered Reactivity and Selectivity Patterns

A primary avenue of future research will be the comprehensive investigation of the reactivity and selectivity of 3-bromo-5-ethynylphenyl sulfurofluoridate. The sulfurofluoridate moiety is a key electrophilic "warhead" in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry, a set of reactions known for their efficiency and reliability. bldpharm.comeurekalert.org This compound's reactivity is predicted to be tunable based on the electronic properties of the aryl ring. acs.org

Future studies will likely focus on:

Reaction with Biomolecules: Investigating the covalent modification of nucleophilic amino acid residues such as lysine, tyrosine, serine, and histidine. bldpharm.comacs.orgnih.gov Aryl sulfonyl fluorides are known to form stable adducts with these residues, making them valuable probes for chemical biology and the development of targeted covalent inhibitors. acs.orgnih.gov The bromo and ethynyl (B1212043) groups on the phenyl ring of this compound offer sites for secondary reactions or for attaching reporter tags.

Selectivity Profiling: Determining the selectivity of its reactions under various conditions. The reactivity of the sulfurofluoridate group can be sensitive to the microenvironment of a protein binding site, which can be exploited for selective protein labeling. nih.gov

Unconventional Reactivity: Exploring reaction pathways beyond standard SuFEx chemistry. Recent studies have shown that the entire SO2F group can act as a leaving group in certain transition-metal-catalyzed cross-coupling reactions, a paradigm-shifting discovery that expands the synthetic utility of this class of compounds. imperial.ac.uk

A systematic study comparing the reactivity of a panel of substituted aryl sulfurofluoridates would be invaluable. Such research could generate data similar to the hypothetical example below, correlating electronic parameters with reactivity towards a model nucleophile.

| Substituent (X) on Aryl Sulfurofluoridate | Hammett Parameter (σ) | Relative Rate Constant (k_rel) | LUMO Energy (eV) |

|---|---|---|---|

| 4-OCH3 | -0.27 | 0.5 | -1.25 |

| 4-CH3 | -0.17 | 0.8 | -1.38 |

| H | 0.00 | 1.0 | -1.50 |

| 4-Cl | 0.23 | 3.5 | -1.72 |

| 3-Br, 5-C≡CH (modeled) | ~0.62 | Predicted High | Predicted Low |

| 4-NO2 | 0.78 | 25.0 | -2.10 |

Development of More Sustainable and Green Synthetic Routes

Traditional methods for synthesizing sulfonyl fluorides often rely on hazardous reagents like sulfuryl fluoride (SO2F2) gas or corrosive potassium bifluoride (KHF2). sciencedaily.comeurekalert.org A key future direction is the development of greener, safer, and more cost-effective synthetic protocols for this compound and its analogs.

Promising areas of research include:

From Thiols and Disulfides: Novel methods are emerging for the synthesis of sulfonyl fluorides from readily available thiols and disulfides using green oxidants and safe fluorinating agents like potassium fluoride. sciencedaily.comnih.gov These reactions often produce non-toxic salts as byproducts, minimizing environmental impact. eurekalert.org

Electrochemical Synthesis: Electrochemical methods offer a way to avoid stoichiometric chemical oxidants altogether. The anodic oxidation of thiols in the presence of potassium fluoride has been shown to produce sulfonyl fluorides efficiently. nih.gov

Aqueous Synthesis: Developing synthetic routes that can be performed in water would be a significant advancement in green chemistry. Surfactant-based catalytic systems are being explored to enable nucleophilic fluorination of sulfonyl chlorides in aqueous media.

The table below illustrates a comparison of potential synthetic routes, highlighting the advantages of newer, greener methods.

| Starting Material | Reagents | Typical Yield (%) | Key Advantages/Disadvantages |

|---|---|---|---|

| 3-Bromo-5-ethynylphenylsulfonyl chloride | KFHF, MeCN/H₂O | >90 | Effective but uses corrosive KHF2. nih.gov |

| 3-Bromo-5-ethynylphenol | SO₂F₂, Et₃N | >95 | High yield but uses toxic SO₂F₂ gas. nih.gov |

| 3-Bromo-5-ethynylthiophenol | SHC5®, KF | High | Green, non-toxic byproducts (NaCl, KCl). sciencedaily.comeurekalert.org |

| 3-Bromo-5-ethynylthiophenol | Anodic Oxidation, KF | 37-99 | Avoids chemical oxidants, safe. nih.gov |

| 3-Bromo-5-ethynylbenzenesulfonic acid | Xtalfluor-E® | 41-94 | Uses a bench-stable solid reagent. researchgate.net |

Integration into Continuous Flow Chemistry and Automated Synthesis

The integration of the synthesis of this compound into continuous flow and automated platforms represents a significant step towards more efficient, safer, and scalable production. Flow chemistry offers superior control over reaction parameters like temperature and mixing, and allows for the safe handling of hazardous intermediates. rsc.orgresearchgate.net

Future work in this area will likely involve:

Developing Flow Protocols: Designing continuous flow processes for the key synthetic steps, such as the conversion of anilines or phenols into the target sulfurofluoridate. rsc.orgresearchgate.net This could significantly improve safety and space-time yield compared to batch processes. rsc.org

Automated Library Synthesis: Utilizing automated synthesis platforms to rapidly generate libraries of sulfurofluoridate analogs for screening. chemrxiv.org By varying the substituents on the aromatic ring, researchers can quickly explore structure-activity relationships for applications in drug discovery. researchgate.netenamine.net

In-line Analysis: Integrating in-line analytical techniques (e.g., NMR, IR spectroscopy) to monitor reaction progress in real-time, enabling rapid optimization and process control.

Design of Next-Generation Sulfurofluoridate-Based Reagents

Building on the core structure of this compound, future research will focus on designing more advanced reagents with tailored properties. The unique stability and reactivity of the S(VI)-F bond make it an ideal hub for developing novel chemical tools. oup.comoup.com

Key goals for next-generation reagents include:

Enhanced Selectivity: Modifying the electronic and steric properties of the aryl ring to fine-tune the reactivity of the sulfurofluoridate warhead for specific biological targets. nih.gov

Multifunctional Probes: Utilizing the ethynyl and bromo groups as handles to attach other functionalities, such as fluorescent dyes, biotin (B1667282) tags, or photo-crosslinkers, creating multifunctional probes for chemical biology. acs.org

Novel SuFEx Hubs: Exploring variations of the sulfur(VI) core, such as iminosulfur oxydifluorides (R-N=SOF2) derived from thionyl tetrafluoride (SOF4), to create three-dimensional connectors for assembling complex molecular architectures. eurekalert.orgnih.gov

Synergistic Computational and Experimental Approaches for Accelerated Discovery

The synergy between computational modeling and experimental work is poised to dramatically accelerate the discovery and optimization of sulfurofluoridate-based compounds. nih.gov Density Functional Theory (DFT) calculations and machine learning models can provide deep insights into reaction mechanisms and predict reactivity, guiding experimental efforts. digitellinc.comresearchgate.netacs.org

Future research will increasingly rely on this synergy to:

Predict Reactivity: Use computational methods to predict the reactivity of this compound and its analogs. For instance, a correlation between the calculated Lowest Unoccupied Molecular Orbital (LUMO) energy and hydrolytic stability or reactivity with amino acids has been established, providing a valuable predictive tool. nih.gov

Elucidate Mechanisms: Perform detailed computational studies to understand the mechanisms of new reactions, such as the Bi(III)-catalyzed synthesis of aryl sulfonyl fluorides, which can help in optimizing catalysts and reaction conditions. nih.gov

Machine Learning Models: Develop machine learning models trained on experimental data to predict the outcomes of SuFEx reactions, enabling the rapid screening of virtual libraries and the identification of promising candidates for synthesis. digitellinc.comacs.org

The following table presents a hypothetical comparison of computationally predicted and experimentally determined properties for a series of sulfurofluoridates, illustrating the power of this combined approach.

| Compound | Calculated LUMO Energy (DFT) | Predicted Reactivity | Experimental Half-Life (pH 8.0) | Experimental Rate (vs. N-Ac-Tyr) |

|---|---|---|---|---|

| Aryl-SO₂F (electron-donating group) | -1.30 eV | Low | > 24 h | Slow |

| Aryl-SO₂F (electron-neutral) | -1.55 eV | Moderate | ~ 12 h | Moderate |

| This compound | Calculated Low | Predicted High | To be determined | To be determined |

| Aryl-SO₂F (electron-withdrawing group) | -1.95 eV | High | < 1 h | Fast |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-bromo-5-ethynylphenyl sulfurofluoridate, and how can reaction conditions be optimized?

- Methodology : A base-mediated nucleophilic substitution is commonly employed. For example, reacting 3-bromo-5-ethynylphenol with sulfuryl fluoride (SO₂F₂) in anhydrous dichloromethane, using triethylamine (TEA) as a base to neutralize HCl byproducts. Reaction temperatures should be maintained at 0–5°C to minimize side reactions like ethynyl group decomposition .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of SO₂F₂) and use inert atmospheres (Ar/N₂) to stabilize the ethynyl moiety .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

- Techniques :

- 19F/1H NMR : Confirm sulfurofluoridate group presence (δ ~50–60 ppm for 19F) and aromatic/ethynyl proton environments.

- LC-MS : Verify molecular ion peaks (expected m/z ~305–315 for [M+H]+) and detect impurities (e.g., hydrolyzed sulfonic acids).

- Elemental Analysis : Validate C, H, Br, S, and F percentages within ±0.3% of theoretical values .

Q. How should this compound be stored to ensure long-term stability?

- Storage : Store under inert gas (Ar) at −20°C in amber vials to prevent light-induced degradation. Use desiccants (e.g., molecular sieves) to avoid hydrolysis. Stability studies indicate <5% decomposition over 6 months under these conditions .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields (e.g., 60% vs. 85%) be systematically addressed?

- Analysis :

Parameter Screening : Use design of experiments (DoE) to evaluate temperature, solvent polarity (e.g., DMF vs. DCM), and catalyst effects (e.g., Ca(NTf₂)₂ for sulfurofluoridate activation).

Byproduct Identification : Employ GC-MS or HRMS to detect intermediates (e.g., ethynyl group oxidation products).

Reproducibility : Cross-validate methods using independent lab protocols and purity standards (e.g., >98% by HPLC) .

Q. What strategies enhance regioselectivity in derivatization reactions involving the sulfurofluoridate and ethynyl groups?

- Approaches :

- Click Chemistry : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to functionalize the ethynyl group while preserving the sulfurofluoridate.

- Protection/Deprotection : Temporarily protect the sulfurofluoridate with tert-butyl groups during ethynyl modifications.

- Computational Modeling : DFT calculations predict electrophilic/nucleophilic sites to guide selective substitutions .

Q. How can the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) be leveraged for complex molecule synthesis?

- Protocol :

Pd Catalysis : Use Pd(PPh₃)₄ (2 mol%) with K₂CO₃ in THF/H₂O (3:1) at 80°C. The bromo group undergoes coupling with aryl boronic acids, while the sulfurofluoridate remains intact.

In Situ Monitoring : Track reaction via 19F NMR to detect fluorosulfate stability. Yields >70% are achievable with electron-deficient boronic acids .

Q. What mechanistic insights explain unexpected β-elimination side reactions during sulfurofluoridate transformations?

- Mechanism : Under basic conditions (e.g., DBU), the sulfurofluoridate group can undergo β-elimination, releasing SO₂F₂ and forming a quinone methide intermediate. This is mitigated by using milder bases (e.g., NaHCO₃) and lower temperatures .

Q. How can computational tools predict biological activity or toxicity of derivatives?

- Methods :

- Docking Studies : Use AutoDock Vina to simulate binding to target enzymes (e.g., kinases or phosphatases).

- ADMET Prediction : SwissADME or ProTox-II models assess bioavailability, CYP450 interactions, and hepatotoxicity.

- SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the aryl ring) with activity trends .

Data Contradiction Resolution

Q. Discrepancies in reported catalytic efficiencies for sulfurofluoridate activation: How to reconcile solvent effects (DMSO vs. DMF)?

- Resolution : DMSO stabilizes Pd catalysts (reducing Pd black formation) but increases side reactions with electrophilic intermediates. Validate via controlled experiments:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.